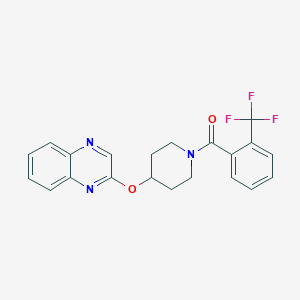
(4-(Quinoxalin-2-yloxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The compound has a molecular weight of 401.389. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.Scientific Research Applications
Crystal Structure and Anti-Tubercular Activities
The compound has been studied for its crystal structures and potential anti-tubercular activities. In particular, derivatives like mefloquine, which share structural similarities, have exhibited important anti-tubercular activities, as indicated by in vitro assays against M. tuberculosis (Wardell et al., 2011).
Structural Studies and Theoretical Calculations
Structural and theoretical studies of related compounds, such as those involving piperidin-4-yl and difluorophenyl methanone oxime, have been conducted. These studies focus on the crystal structure, electronic properties, and theoretical calculations to understand the chemical and physical properties of these compounds (Karthik et al., 2021).
Spectroscopic Properties in Various Environments
Research has also delved into the electronic absorption, excitation, and fluorescence properties of compounds with structural similarities in different solvents. This includes studying the impact of solvent polarity and hydrogen-bonding abilities on these properties, which are crucial for understanding the compound's behavior in various environments (Al-Ansari, 2016).
Synthesis and Antimicrobial Activity
The synthesis of related compounds with antimicrobial properties has been explored. For example, derivatives involving pipradol show potential microbial activities, which could be useful in developing new antimicrobial agents (Ramudu et al., 2017).
Design and Synthesis for Cancer Research
Compounds structurally similar to (4-(Quinoxalin-2-yloxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone have been designed and synthesized for potential use in cancer research. These compounds are studied for their cytotoxic activity against cancer cell lines, highlighting their potential as therapeutic agents (Perreault et al., 2017).
Crystal Structure Analysis
The crystal structures of adducts and derivatives of compounds with similar molecular frameworks have been analyzed. This research is crucial for understanding the molecular interactions and stability of these compounds (Revathi et al., 2015).
Exploring Antidepressant Potential
Studies have been conducted on compounds like (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, investigating their potential as antidepressants using rodent behavioral models. This research is significant for developing new treatments for depression (Mahesh et al., 2012).
Future Directions
properties
IUPAC Name |
(4-quinoxalin-2-yloxypiperidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)16-6-2-1-5-15(16)20(28)27-11-9-14(10-12-27)29-19-13-25-17-7-3-4-8-18(17)26-19/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJFHYUQOQCXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Quinoxalin-2-yloxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2890371.png)
![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2890373.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2890375.png)
![2-(2-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2890376.png)
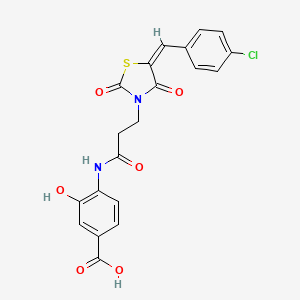

![N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2890381.png)
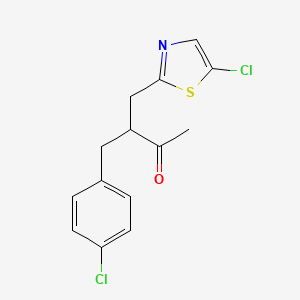
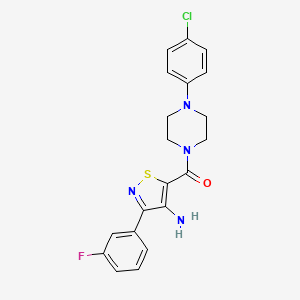
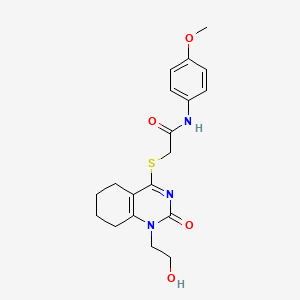
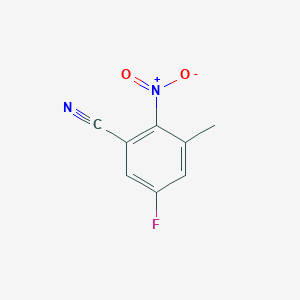
![2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine](/img/structure/B2890387.png)
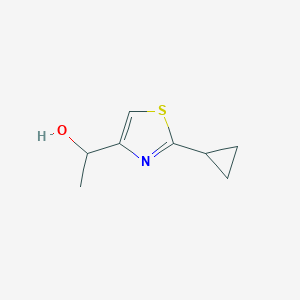
![N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2890394.png)